5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-cyclohex-2-en-1-yl-3-ethyl-1,2-oxazole |
InChI |
InChI=1S/C11H15NO/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h4,6,8-9H,2-3,5,7H2,1H3 |
InChI Key |
CAYMMYHFLKGPCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic Elucidation of 5 Cyclohex 2 En 1 Yl 3 Ethyl 1,2 Oxazole
Chemical Reactivity and Mechanistic Pathways of 5 Cyclohex 2 En 1 Yl 3 Ethyl 1,2 Oxazole
Reactivity Profile of the 1,2-Oxazole Ring System
The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The direct linkage of these two heteroatoms significantly influences the ring's electronic properties and reactivity. The N-O bond is inherently weak and represents a key site for ring-opening reactions, which is one of the most characteristic features of isoxazole chemistry. nih.govnih.gov
The isoxazole ring is generally considered an electron-deficient system, which deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). However, reactions with electrophiles are possible. The nitrogen atom's electron-withdrawing inductive effect deactivates the adjacent C-3 and the remote C-5 positions, making the C-4 position the most electron-rich and thus the primary site for electrophilic attack. chempedia.info Substitution at C-4 is expected for reactions such as nitration, halogenation, and sulfonation, particularly if the ring is activated by electron-donating substituents.
Direct nucleophilic aromatic substitution on the isoxazole ring is uncommon and typically requires the presence of a good leaving group. More frequently, nucleophilic attack leads to ring cleavage rather than substitution. pharmaguideline.com The electron deficiency at the C-3 and C-5 positions makes them susceptible to attack by strong nucleophiles, often initiating a cascade of reactions that results in the opening of the heterocyclic ring.
The most prominent reaction pathway for 1,2-oxazole derivatives involves the cleavage of the weak N-O bond. nih.gov This transformation is a reliable and widely used synthetic strategy.
Reductive Cleavage: A variety of reducing agents can facilitate the scission of the N-O bond. This reaction is a cornerstone of isoxazole chemistry, as it unmasks a β-amino enone or, after hydrolysis, a 1,3-dicarbonyl functionality. Common methods for this transformation include:
Catalytic Hydrogenolysis: Hydrogenation over catalysts like Raney nickel or palladium on carbon (Pd/C) is a standard method for cleaving the N-O bond. nih.gov
Metal-Based Reagents: Other reagents such as samarium(II) iodide (SmI₂), molybdenum hexacarbonyl (Mo(CO)₆), and low-valent titanium have proven effective for the reductive cleavage of isoxazoles and their derivatives under mild conditions. nih.govresearchgate.net
These reductive processes typically proceed by breaking the N-O bond, followed by tautomerization or hydrolysis of the resulting imine intermediate to yield a stable product. For a 3,5-disubstituted isoxazole, this pathway leads to the formation of a β-amino enone.
Base- and Acid-Catalyzed Degradation: Under strong basic or acidic conditions, the isoxazole ring can also undergo degradation. Strong bases can deprotonate the C-3 or C-5 substituents, which can initiate ring-opening. Similarly, in acidic media, protonation of the ring nitrogen can activate the ring towards nucleophilic attack by a solvent molecule, leading to cleavage.
Transformations Involving the Ethyl Substituent at the C-3 Position
The ethyl group at the C-3 position is not merely an inert spectator. Its reactivity is influenced by the adjacent electron-withdrawing isoxazole ring. The protons on the methylene (B1212753) carbon (the α-carbon) are rendered acidic due to the inductive effect of the ring and the potential for resonance stabilization of the resulting carbanion.
This increased acidity means that a strong base (e.g., an organolithium reagent like n-butyllithium or a hindered base like lithium diisopropylamide) can deprotonate the α-carbon. The resulting nucleophilic carbanion can then be functionalized by reacting it with a wide range of electrophiles. This allows for various transformations of the ethyl side chain, including:
Alkylation: Reaction with alkyl halides to extend the carbon chain.
Acylation: Reaction with acyl chlorides or esters to introduce a ketone functionality.
Aldol-type reactions: Reaction with aldehydes or ketones to form β-hydroxyalkyl chains.
These transformations provide a powerful method for elaborating the structure of 3-ethyl-1,2-oxazole (B6231226) derivatives without altering the core heterocyclic ring.
Reactivity and Chemical Transformations of the Cyclohex-2-en-1-yl Moiety
The cyclohexenyl group provides a rich platform for chemical modifications, primarily centered around the reactivity of its carbon-carbon double bond and the allylic positions.
The double bond in the cyclohexenyl ring is susceptible to attack by various oxidizing agents, leading to a range of functionalized products. The specific outcome is highly dependent on the reagent and reaction conditions used.
| Reagent(s) | Major Product(s) | Reaction Type |
| Peroxy acids (e.g., m-CPBA) | 5-(1,2-Epoxycyclohexyl)-3-ethyl-1,2-oxazole | Epoxidation |
| Osmium tetroxide (OsO₄) / NMO | 5-(2,3-Dihydroxycyclohexyl)-3-ethyl-1,2-oxazole | Syn-dihydroxylation |
| Hydrogen peroxide (H₂O₂), catalyst | Cyclohexene (B86901) epoxide, Cyclohexene diol | Oxidation |
| Cold, dilute Potassium permanganate (B83412) (KMnO₄) | 5-(2,3-Dihydroxycyclohexyl)-3-ethyl-1,2-oxazole | Syn-dihydroxylation |
| Hot, acidic Potassium permanganate (KMnO₄) | Adipic acid (and oxazole (B20620) fragment) | Oxidative Cleavage |
| Ozone (O₃), followed by reductive workup (e.g., Zn/H₂O) | Adipaldehyde (and oxazole fragment) | Ozonolysis |
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the double bond into an epoxide, forming a three-membered oxirane ring. jove.compearson.com This reaction is stereospecific.
Syn-dihydroxylation: Reagents like osmium tetroxide or cold, dilute potassium permanganate add two hydroxyl groups across the double bond on the same face of the ring, resulting in a cis-diol.
Oxidative Cleavage: More aggressive oxidizing agents, such as hot, acidic potassium permanganate or ozone followed by oxidative workup, will cleave the double bond entirely. acs.org This breaks the cyclohexenyl ring, leading to the formation of dicarboxylic acids or dialdehydes.
The double bond of the cyclohexenyl ring can be readily reduced to a single bond, converting the moiety into a saturated cyclohexyl group.
Catalytic Hydrogenation: The most common method for this transformation is catalytic hydrogenation. libretexts.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org
Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective catalysts for this purpose. libretexts.org
Mechanism: The reaction occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. The hydrogen atoms are added to the same side of the double bond, a process known as syn-addition. libretexts.orgucla.edu
Product: The reduction of the cyclohexenyl group results in the formation of 5-cyclohexyl-3-ethyl-1,2-oxazole. The reaction is generally clean and high-yielding.
Transfer hydrogenation, which uses a hydrogen donor molecule like isopropanol (B130326) in the presence of a palladium catalyst, can also achieve this reduction under milder conditions. acgpubs.org
Electrophilic and Radical Addition Reactions Across the Cyclohexene Double Bond
The cyclohexene moiety of 5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole is anticipated to be the primary site for electrophilic and radical addition reactions. The electron-rich double bond is susceptible to attack by a variety of electrophiles and radical species.
Electrophilic Addition: In the presence of electrophiles, the reaction is expected to proceed via a carbocationic intermediate. The regioselectivity of this addition will be influenced by the stability of the resulting carbocation. For instance, the addition of a generic electrophile (E+) would likely lead to the formation of a more stable secondary carbocation adjacent to the isoxazole-substituted carbon. Subsequent attack by a nucleophile (Nu-) would yield the final product.
| Electrophile (E-Nu) | Predicted Major Product | Reaction Conditions |
| HBr | 5-(2-bromocyclohexyl)-3-ethyl-1,2-oxazole | Inert solvent, low temperature |
| Br₂ | 5-(2,3-dibromocyclohexyl)-3-ethyl-1,2-oxazole | CCl₄, dark |
| H₂O/H⁺ | 5-(2-hydroxycyclohexyl)-3-ethyl-1,2-oxazole | Acid catalysis |
Radical Addition: Radical additions to the cyclohexene double bond are predicted to follow a different regiochemical outcome, often proceeding in an anti-Markovnikov fashion. The reaction is initiated by a radical species, which adds to the double bond to form a more stable radical intermediate. For example, the addition of HBr in the presence of peroxides would likely result in the bromine atom adding to the less substituted carbon of the double bond.
| Radical Initiator | Reagent | Predicted Major Product |
| (PhCO)₂O₂ | HBr | 5-(3-bromocyclohexyl)-3-ethyl-1,2-oxazole |
| AIBN | CCl₄ | 5-(2-chloro-3-(trichloromethyl)cyclohexyl)-3-ethyl-1,2-oxazole |
Site-Selective C-H Functionalization of the Alkenyl and Alkyl Moieties
The structure of this compound presents multiple C-H bonds, offering opportunities for site-selective functionalization. The reactivity of these bonds is dictated by their position (alkenyl vs. alkyl) and proximity to the heterocyclic ring.
Alkenyl C-H Functionalization: The C-H bonds on the cyclohexene ring, particularly those allylic to the double bond, are potential targets for functionalization. Transition-metal catalysis, for instance, could enable the direct introduction of functional groups at these positions. The directing effect of the isoxazole ring might play a crucial role in determining the site of activation.
Alkyl C-H Functionalization: The ethyl group at the 3-position of the isoxazole ring and the saturated C-H bonds of the cyclohexene ring are less reactive but can be functionalized under more forcing conditions or with specific catalytic systems. Radical-based methods or strong organometallic reagents might be necessary to achieve C-H activation at these sites.
| Position | Reagent/Catalyst System | Potential Product |
| Allylic C-H (Cyclohexene) | Pd(OAc)₂ / Directing Group | Functionalized cyclohexenyl moiety |
| Ethyl Group (C-H) | NBS / Light | 5-(Cyclohex-2-en-1-yl)-3-(1-bromoethyl)-1,2-oxazole |
Regiochemical Control and Mechanistic Studies of Chemical Transformations
Understanding and controlling the regiochemistry of reactions involving this compound is paramount for its synthetic utility. The interplay between the electronic properties of the isoxazole ring and the steric environment of the cyclohexene moiety will govern the outcome of chemical transformations.
Regiochemical Control: The choice of reagents and reaction conditions is expected to be the primary tool for controlling regioselectivity. For instance, in electrophilic additions, the nature of the electrophile and the solvent can influence the stability of the intermediate carbocation and thus the final product distribution. In C-H functionalization, the use of specific directing groups that coordinate to a metal catalyst can guide the reaction to a particular C-H bond.
Mechanistic Studies: Detailed mechanistic studies, likely employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, would be essential to elucidate the pathways of these reactions. For electrophilic additions, identifying the structure of the key carbocation intermediate would confirm the regiochemical outcome. For C-H functionalization reactions, understanding the coordination of the substrate to the metal catalyst and the subsequent C-H bond cleavage step would be critical for optimizing reaction conditions and expanding the scope of the methodology.
Further experimental research is necessary to validate these predictions and fully map the chemical reactivity of this intriguing molecule.
Computational and Theoretical Investigations of 5 Cyclohex 2 En 1 Yl 3 Ethyl 1,2 Oxazole
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure Characterization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. irjweb.com For a molecule like 5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would provide deep insights into its structural and electronic characteristics. researchgate.netresearchgate.net
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles of its ground state. irjweb.com
Conformational analysis is particularly important for this molecule due to the flexible cyclohexenyl and ethyl groups attached to the rigid 1,2-oxazole ring. Different spatial orientations (conformations) of these groups can lead to different energy states. DFT calculations can map the potential energy surface to identify the global minimum energy conformation—the most stable and probable structure—as well as other local minima. researchgate.net For instance, in studies of other complex heterocyclic systems, DFT has been successfully used to determine that a specific conformation is realized in the solid state, even if it is not the global minimum, due to intramolecular interactions. researchgate.net
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com
The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). wikipedia.org This gap is a key indicator of molecular stability and reactivity. nih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Such molecules are often referred to as "hard" molecules. asianpubs.org
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. These are known as "soft" molecules. asianpubs.org
For the parent oxazole (B20620) ring, the HOMO-LUMO gap has been calculated to be 6.957 eV, indicating it is more stable and less reactive than benzene (B151609) or furan. nih.gov The distribution of electron density in these orbitals is also informative; for oxazole, the HOMO density is concentrated around the C=C and C=N double bonds, identifying these as the most probable sites for electrophilic attack. nih.gov In a substituted molecule like this compound, the HOMO and LUMO distributions would be influenced by the cyclohexenyl and ethyl groups.
Table 1: Illustrative Frontier Orbital Data for Heterocyclic Compounds
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Oxazole | -8.544 | -1.587 | 6.957 | nih.gov |
| 5-Methyl Isoxazole (B147169) | N/A | N/A | Least in category | asianpubs.org |
This table provides examples from related compounds to illustrate typical data obtained from DFT calculations. Data for this compound is not available in the cited literature.
Molecular Electrostatic Potential (ESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive behavior. irjweb.com These maps illustrate the electrostatic potential on the electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas that are prone to nucleophilic attack.
Green/Yellow: Regions of intermediate or neutral potential. irjweb.com
For the 1,2-oxazole ring system, the electronegative oxygen and nitrogen atoms create distinct regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. irjweb.com An ESP map of this compound would reveal the specific electron-rich and electron-deficient sites, offering qualitative insights into its reactivity. Atomic charge analysis, such as Mulliken population analysis, complements ESP maps by assigning partial charges to each atom, quantifying the electron distribution. researchgate.net
Aromaticity Assessment of the 1,2-Oxazole Ring System
Aromaticity is a key concept in chemistry describing the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. While 1,2-oxazole (isoxazole) is an aromatic heterocycle, the degree of its aromaticity can be quantified using computational indices. wikipedia.orguu.nl
Several computational indices are used to assess aromaticity, with HOMA and NICS being among the most common.
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. The HOMA index ranges from 1 (for a perfectly aromatic system like benzene) to 0 (for a non-aromatic system), with negative values indicating anti-aromaticity. A new parametrization, HOMHED (HOMA for Heterocycle Electron Delocalization), has been developed to better suit heterocyclic systems. bohrium.comresearchgate.net
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of a ring (or at a point just above it). A significant negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive value suggests anti-aromaticity. Studies on benzoxazole, a related fused-ring system, have used NICS calculations to probe the local aromaticities of the individual rings. uu.nl
Applying these indices to the 1,2-oxazole ring within this compound would provide a quantitative measure of its aromatic character, which influences its stability and reactivity.
Prediction of Chemical Reactivity and Stability Parameters
DFT calculations provide a suite of parameters that act as descriptors for chemical reactivity and stability. mdpi.com These global reactivity descriptors are derived from the HOMO and LUMO energies. researchgate.net
Key reactivity parameters include:
Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one. asianpubs.org
Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2. This describes the tendency of electrons to escape from the system.
Electronegativity (χ): The negative of the chemical potential (-μ).
Electrophilicity Index (ω): Calculated as μ² / (2η). This index quantifies the ability of a molecule to accept electrons. nih.gov
Global and Local Reactivity Descriptors
Computational chemistry, particularly through Density Functional Theory (DFT), provides powerful tools to predict the reactivity of molecules using global and local reactivity descriptors. irjweb.comresearchgate.net These indices are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding electronic properties. nih.govresearchgate.net
Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential suggests a greater tendency to donate electrons.
Chemical Hardness (η) : Hardness measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. researchgate.netmdpi.com
Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η). It is a valuable tool for predicting how a molecule will interact with nucleophiles. researchgate.netresearchgate.net
For this compound, DFT calculations (such as those using the B3LYP method) would be employed to determine the HOMO and LUMO energies, from which these descriptors can be calculated. irjweb.commdpi.com The isoxazole ring, being electron-deficient, along with the substituents, would influence these values. Based on studies of similar heterocyclic compounds, the expected reactivity descriptors can be summarized. mdpi.comresearchgate.net
Interactive Data Table: Predicted Global Reactivity Descriptors
Below is a table of predicted global reactivity descriptors for this compound, based on typical values for isoxazole derivatives found in computational studies. researchgate.netmdpi.com
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | ~ -6.5 to -7.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy (ELUMO) | - | ~ -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 to 7.0 | Indicates high kinetic stability and low reactivity irjweb.com |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | ~ -3.5 to -4.5 | Tendency to donate or accept electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.5 to 3.5 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | μ² / (2η) | ~ 1.7 to 2.5 | Moderate electrophilic character |
Local reactivity descriptors, such as Fukui functions or the radical Parr function, could further pinpoint the specific atoms within the molecule most susceptible to nucleophilic, electrophilic, or radical attack. rsc.org For the isoxazole ring, electrophilic substitution is generally favored at the C5 position. tandfonline.com
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides valuable insights into the conformational flexibility and intermolecular interactions that are crucial for understanding a molecule's behavior in different environments, such as in solution or when interacting with a biological target. mdpi.commdpi.comacs.org
For this compound, an MD simulation would reveal the dynamic behavior of its structure. The simulation would typically involve:
System Setup : Placing the molecule in a simulation box, often filled with explicit solvent molecules (like water) to mimic physiological conditions. mdpi.com
Energy Minimization : Optimizing the initial geometry to remove any steric clashes or unfavorable contacts. mdpi.com
Equilibration and Production : Allowing the system to evolve under a specific temperature and pressure, governed by a force field (e.g., AMBER, CHARMM). nih.gov Trajectories are recorded during the production phase.
The analysis of the MD trajectory for this compound would focus on:
Conformational Landscapes : The cyclohexenyl and ethyl substituents introduce significant flexibility. The simulation would map the accessible conformations by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. researchgate.net It would also explore the rotational freedom around the single bond connecting the cyclohexenyl ring to the isoxazole core.
Intermolecular Interactions : When simulated with other molecules (e.g., solvent, receptor), MD can quantify the stability and dynamics of interactions like hydrogen bonds and hydrophobic contacts over time. frontiersin.org This is essential for understanding how the molecule binds to a potential target. mdpi.comnih.gov
Solvation Effects and Continuum Solvation Models in Computational Studies
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. researchgate.net Computational studies must account for these solvation effects to produce accurate results. Continuum solvation models are an efficient method for this, representing the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. researchgate.netresearchgate.net
Commonly used continuum models include:
Polarizable Continuum Model (PCM) : This is a widely used method where the solute is placed in a cavity within the dielectric continuum.
Solvation Model based on Density (SMD) : An improvement that is applicable to any solvent for which key macroscopic descriptors are known, providing a more universal approach. researchgate.net
In theoretical studies of this compound, a continuum model would be coupled with DFT calculations to determine the free energy of solvation. umsl.edu This approach helps to:
Predict solubility and partitioning behavior (e.g., water-octanol partition coefficient).
Obtain more accurate geometries and reaction energetics in solution compared to gas-phase calculations. nih.gov
Study tautomeric equilibria, which can be highly sensitive to the polarity of the solvent. researchgate.net
The choice of solvent in the model (e.g., water, DMSO, chloroform) would be critical for simulating different experimental conditions. nih.gov The results would elucidate how the solvent stabilizes or destabilizes different conformations or electronic states of the molecule.
Characterization of Intermolecular Interactions and Non-Covalent Forces
Non-covalent interactions are fundamental to molecular recognition, crystal packing, and biological activity. researchgate.netnih.gov Oxazole and isoxazole derivatives are known to engage in a variety of these interactions through their heterocyclic core and substituents. journalajst.comnih.govnih.gov For this compound, the following non-covalent forces would be of primary interest:
Hydrogen Bonding : The nitrogen atom and, to a lesser extent, the oxygen atom of the isoxazole ring can act as hydrogen bond acceptors. While the molecule itself lacks a hydrogen bond donor, it can readily interact with donor groups from other molecules, such as water or amino acid residues in a protein active site. researchgate.net
Van der Waals Forces : These are ubiquitous interactions arising from temporary fluctuations in electron density. The nonpolar ethyl and cyclohexenyl groups contribute significantly to the molecule's ability to form favorable van der Waals and hydrophobic interactions. nih.govresearchgate.net
π-π Stacking : Although the 1,2-oxazole ring is a five-membered heterocycle with some aromatic character, its ability to engage in strong π-π stacking is generally weaker than that of purely aromatic systems like benzene or pyridine. nih.gov However, interactions with other aromatic rings are still possible and can contribute to binding affinity.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Hirshfeld surface analysis are used to visualize and quantify these weak interactions from calculated electron densities or crystal structures. nih.govnih.gov
Interactive Data Table: Potential Non-Covalent Interactions
This table summarizes the potential interaction sites on this compound.
| Type of Interaction | Molecular Feature Involved | Potential Partner |
| Hydrogen Bond (Acceptor) | Isoxazole Nitrogen/Oxygen atoms | Water, -OH, -NH groups |
| Van der Waals / Hydrophobic | Ethyl group, Cyclohexenyl ring | Nonpolar amino acid residues, lipid environments |
| π-π Stacking | Isoxazole ring | Aromatic rings (e.g., Phenylalanine, Tyrosine) nih.gov |
Applications of 5 Cyclohex 2 En 1 Yl 3 Ethyl 1,2 Oxazole in Chemical Biology and Advanced Materials
Utilization as a Versatile Synthetic Intermediate
Generally, the isoxazole (B147169) ring is a stable aromatic system that can also undergo ring-opening reactions under specific conditions, making it a versatile intermediate for synthesizing more complex molecules. thepharmajournal.com The weak N-O bond can be cleaved to reveal functional groups that can participate in further transformations, leading to the construction of diverse molecular architectures. However, no specific studies documenting the use of 5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole as a synthetic intermediate have been identified.
Potential as a Core Scaffold in Combinatorial Chemistry
The structural features of this compound, including the isoxazole core, an ethyl group, and a cyclohexenyl substituent, offer multiple points for diversification. In principle, this compound could serve as a scaffold for creating a library of related molecules by modifying these substituents. Such libraries are instrumental in the high-throughput screening processes used for lead discovery in the pharmaceutical industry. While the isoxazole framework is commonly used for this purpose, there is no specific literature describing the inclusion of this compound in any combinatorial library.
Exploration in Pharmacological Research as a Chemical Probe
Chemical probes are essential tools for dissecting biological pathways. Isoxazole-containing compounds have been developed as probes for various biological targets. nih.gov
In Vitro Modulation of Enzyme or Receptor Activity
Numerous isoxazole derivatives have been synthesized and evaluated for their ability to modulate the activity of various enzymes and receptors. nih.gov Their diverse structures enable them to interact with a wide array of biological targets. For instance, different derivatives have been investigated as protein-protein interaction modulators and as ligands for various receptors. Without experimental data, the specific enzyme or receptor modulating activities of this compound remain unknown.
Investigations into Biological Targets and Molecular Mechanisms of Action
Specific isoxazole derivatives have been identified as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and DNA gyrase. thepharmajournal.comderpharmachemica.com COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammation and pain. DNA gyrase is an essential bacterial enzyme, making it an attractive target for antibiotics. The potential for this compound to inhibit these or other targets has not been reported.
Potential Applications in Material Science
The photophysical and photochemical properties of some oxazole (B20620) derivatives have led to their use in the development of materials such as dyes and optical materials. thepharmajournal.com The conjugated π-system of the oxazole ring can contribute to properties like fluorescence and non-linear optical behavior. There is currently no information to suggest that this compound has been investigated for applications in material science.
Future Directions and Emerging Research Opportunities
Development of Innovative and Sustainable Synthetic Routes
The synthesis of oxazole (B20620) derivatives has been a subject of extensive research, with a growing emphasis on environmentally benign methodologies. ijpsonline.comijpsonline.com Future efforts in the synthesis of 5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole will likely pivot towards "green chemistry" approaches to minimize the environmental footprint. ijpsonline.comijpsonline.com This includes the adoption of microwave-assisted and ultrasound-assisted synthetic protocols, which have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the formation of other oxazole-containing compounds. ijpsonline.comijpsonline.com
Moreover, the exploration of novel catalytic systems is a promising frontier. The use of transition metals and more sustainable catalysts, such as copper and palladium, has been documented in the synthesis of various oxazoles. ijpsonline.com Research into electrochemical synthesis, which obviates the need for chemical oxidants and often proceeds under mild conditions, presents another innovative and sustainable route. rsc.orgrsc.org The development of one-pot syntheses and multi-component reactions will also be instrumental in creating more efficient and atom-economical pathways to this compound and its analogues. ijpsonline.comtandfonline.com
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Oxazole Synthesis
| Parameter | Conventional Methods | Green Synthetic Approaches |
|---|---|---|
| Energy Consumption | High | Low to Moderate |
| Solvent Use | Often uses hazardous organic solvents | Employs safer solvents, ionic liquids, or solvent-free conditions |
| Reaction Time | Can be lengthy | Often significantly shorter |
| Byproduct Generation | Can produce significant waste | Aims for higher atom economy and less waste |
| Catalysts | May use stoichiometric and hazardous reagents | Focuses on recyclable and non-toxic catalysts |
Integration of Advanced Computational Modeling for Precise Structure-Property-Activity Prediction
The role of computational chemistry in drug discovery and materials science is increasingly pivotal. For this compound, the integration of advanced computational modeling will be crucial for predicting its biological activities and physical properties. Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of a molecule with its biological effects. nih.govwisdomlib.orgnih.govnih.gov By developing QSAR models for a series of related oxazole derivatives, researchers can predict the potential therapeutic applications of this compound and guide the synthesis of new analogues with enhanced potency. nih.govwisdomlib.orgnih.gov
Molecular docking simulations can provide insights into how this compound might interact with specific biological targets, such as enzymes or receptors. researchgate.netekb.eg This understanding is fundamental to elucidating its mechanism of action at a molecular level. ekb.eg Furthermore, Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule, offering a theoretical framework for its chemical behavior. irjweb.com
In-depth Mechanistic Investigations of Novel Chemical Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing synthetic routes and discovering new chemical reactivity. Future research should focus on detailed mechanistic studies of the key steps in its formation, potentially utilizing techniques such as kinetic analysis and isotopic labeling.
The oxazole ring itself can participate in a variety of chemical transformations, including cycloaddition reactions and rearrangements. acs.orgresearchgate.netwikipedia.org Investigating the propensity of the 1,2-oxazole ring in this specific molecule to undergo such reactions could lead to the discovery of novel synthetic pathways to other complex heterocyclic systems. organic-chemistry.org For instance, photochemical isomerization reactions of isoxazoles to oxazoles have been studied, and similar investigations into the photochemical behavior of this compound could reveal new and interesting chemical properties. acs.org
Further Elucidation of Specific Molecular Interactions within Biological Systems
The biological activity of any compound is contingent upon its interactions with molecular targets within a biological system. nih.govnih.gov For this compound, a key area of future research will be the identification of its specific biological targets and the detailed characterization of the intermolecular forces that govern these interactions. nih.govnih.gov Oxazole derivatives are known to engage with biological macromolecules through a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govnajah.edu
Advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of this molecule in complex with its biological target. This structural information is invaluable for understanding the basis of its biological activity and for the rational design of more potent and selective derivatives.
Exploration of Stereochemical Influences on Molecular Recognition and Activity
The presence of a chiral center at the point of attachment of the cyclohexenyl group to the oxazole ring means that this compound can exist as different stereoisomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral molecule can exhibit markedly different biological activities. This is due to the stereospecific nature of interactions between small molecules and their biological targets.
A critical future direction will be the stereoselective synthesis of the individual enantiomers and diastereomers of this compound. Subsequent biological evaluation of these pure stereoisomers will be necessary to determine which configuration is responsible for any observed biological effects. This knowledge is not only fundamental to understanding the molecule's mechanism of action but is also a regulatory requirement for the development of any chiral compound as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
